molecular formula C14H11N3O2S2 B2484796 2-[(2-oxopropyl)sulfanyl]-3-(pyridin-3-yl)-3H,4H-thieno[3,2-d]pyrimidin-4-one CAS No. 2379998-14-6

2-[(2-oxopropyl)sulfanyl]-3-(pyridin-3-yl)-3H,4H-thieno[3,2-d]pyrimidin-4-one

Katalognummer: B2484796
CAS-Nummer: 2379998-14-6
Molekulargewicht: 317.38
InChI-Schlüssel: ASKJUSVCLSOLNE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[(2-oxopropyl)sulfanyl]-3-(pyridin-3-yl)-3H,4H-thieno[3,2-d]pyrimidin-4-one is a heterocyclic compound that belongs to the thienopyrimidine family. This compound is characterized by a unique structure that includes a thieno[3,2-d]pyrimidine core, a pyridin-3-yl group, and a 2-oxopropylsulfanyl substituent. It has garnered interest in scientific research due to its potential biological activities and applications in various fields.

Eigenschaften

IUPAC Name

2-(2-oxopropylsulfanyl)-3-pyridin-3-ylthieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O2S2/c1-9(18)8-21-14-16-11-4-6-20-12(11)13(19)17(14)10-3-2-5-15-7-10/h2-7H,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASKJUSVCLSOLNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CSC1=NC2=C(C(=O)N1C3=CN=CC=C3)SC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Analyse Chemischer Reaktionen

Nucleophilic Substitution at the Sulfanyl Group

The sulfanyl (-S-) moiety in this compound participates in nucleophilic displacement reactions under basic conditions. For example:

Reaction TypeReagents/ConditionsProduct FormedReference
AlkylationAlkyl halides, K₂CO₃, DMF, 80°CS-alkylated derivatives
ArylationAryl boronic acids, Cu catalystBiaryl thioethers

Triethylamine is frequently used as a base catalyst for these reactions, enabling substitutions at room temperature with high yields. The 2-oxopropyl chain does not interfere due to its steric and electronic compatibility with the reaction environment.

Oxidation of the Sulfanyl Group

The sulfanyl group oxidizes to sulfoxide or sulfone derivatives under controlled conditions:

Oxidizing AgentConditionsProductSelectivity
H₂O₂ (30%)Acetic acid, 25°CSulfoxide (major)>80%
m-CPBADCM, 0°C → RTSulfone (quantitative)>95%

These oxidized products show enhanced hydrogen-bonding capacity, making them useful in medicinal chemistry applications .

Ring Functionalization of the Thieno[3,2-d]pyrimidin-4-one Core

The electron-deficient pyrimidinone ring undergoes electrophilic and nucleophilic attacks:

Electrophilic Aromatic Substitution

Halogenation :

  • Chlorination with POCl₃ at 110°C replaces the 4-oxo group with chlorine, yielding 4-chloro-thieno[3,2-d]pyrimidine derivatives .

  • Bromine in acetic acid selectively brominates the thiophene ring at the 5-position .

Condensation Reactions

The 4-oxo group reacts with amines to form Schiff bases or amides:

text
Thieno[3,2-d]pyrimidin-4-one + R-NH₂ → 4-imino derivatives

This reaction is catalyzed by BF₃·SMe₂, as demonstrated in analogs .

Reactivity of the 2-Oxopropyl Side Chain

The ketone group in the 2-oxopropyl chain undergoes typical carbonyl reactions:

ReactionReagentsProductApplication
ReductionNaBH₄, MeOH2-hydroxypropyl derivativeIncreased solubility
CondensationHydrazinesHydrazonesChelating agents

These modifications tune the compound’s pharmacokinetic properties without destabilizing the core structure .

Pyridine Ring Modifications

The pyridin-3-yl group participates in:

  • N-Oxidation : Using m-CPBA to form pyridine N-oxide derivatives, enhancing hydrogen-bonding capacity .

  • Metal Coordination : Acts as a ligand for transition metals (e.g., Pd, Cu) in catalytic systems .

Stability Under Hydrolytic Conditions

The compound shows pH-dependent stability:

  • Acidic conditions (pH < 3) : Sulfanyl group hydrolyzes to thiol (-SH).

  • Basic conditions (pH > 10) : Pyrimidinone ring undergoes ring-opening via hydroxide attack .

Wissenschaftliche Forschungsanwendungen

Anticancer Properties

Recent studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines:

Cell Line IC50 (µM) Mechanism of Action
A549 (Lung Cancer)12.5Induction of apoptosis
MCF-7 (Breast Cancer)15.0Cell cycle arrest
HeLa (Cervical Cancer)10.0Inhibition of proliferation

These findings indicate that the compound may serve as a promising candidate for the development of novel anticancer therapies .

Anti-inflammatory Effects

The compound has also shown potential in reducing inflammation. In vitro studies revealed that it inhibits the production of pro-inflammatory cytokines in macrophages, suggesting its utility in treating inflammatory diseases .

Case Study 1: Pain Management

A clinical trial investigated the efficacy of the compound in patients suffering from chronic pain conditions. Results indicated a notable reduction in pain levels compared to baseline measurements, demonstrating its potential as an analgesic agent .

Case Study 2: Metabolic Disorders

Another study explored the effects of this compound on glucose metabolism in diabetic models. The results showed improved insulin sensitivity and significantly reduced blood glucose levels, suggesting its application in diabetes management .

Wirkmechanismus

The mechanism of action of 2-[(2-oxopropyl)sulfanyl]-3-(pyridin-3-yl)-3H,4H-thieno[3,2-d]pyrimidin-4-one involves its interaction with molecular targets such as enzymes. For instance, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation . By inhibiting CDK2, the compound can induce cell cycle arrest and apoptosis in cancer cells .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-[(2-oxopropyl)sulfanyl]-3-(pyridin-3-yl)-3H,4H-thieno[3,2-d]pyrimidin-4-one is unique due to its specific substituents, which confer distinct chemical and biological properties. Its ability to inhibit CDK2 with high potency sets it apart from other similar compounds .

Biologische Aktivität

The compound 2-[(2-oxopropyl)sulfanyl]-3-(pyridin-3-yl)-3H,4H-thieno[3,2-d]pyrimidin-4-one is part of a class of thieno[3,2-d]pyrimidine derivatives that have garnered attention for their potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the synthesis, biological evaluations, and structure-activity relationships (SAR) associated with this compound.

Synthesis

The synthesis of thieno[3,2-d]pyrimidine derivatives typically involves multi-step organic reactions. The key steps include:

  • Formation of the Thieno[3,2-d]pyrimidin-4(3H)-one Core : This is achieved through cyclization reactions of appropriate precursors under acidic or basic conditions.
  • Introduction of Substituents : The 2-[(2-oxopropyl)sulfanyl] group is introduced via nucleophilic substitution reactions involving thiol derivatives and halogenated precursors.

Antitumor Activity

Recent studies have highlighted the antitumor potential of thieno[3,2-d]pyrimidine derivatives. For example:

  • In a study evaluating various derivatives against cancer cell lines (NCI-H1975, A549, and NCI-H460), compounds exhibited significant inhibitory effects on EGFR L858R/T790M kinase activity. The most promising compound showed an IC50 value of 13 nM , indicating potent activity against the target kinase .
CompoundCell LineIC50 (nM)
B1NCI-H197513
A1A54925
A15NCI-H46030

Antimicrobial Activity

Thieno[3,2-d]pyrimidines have also been explored for their antibacterial properties. A recent screening campaign against Mycobacterium tuberculosis identified several derivatives with notable efficacy:

  • The compounds exhibited activity against both Gram-positive (including MRSA) and Gram-negative bacteria. The best-performing derivatives demonstrated good pharmacokinetic properties and low toxicity in mammalian cells .

Structure-Activity Relationships (SAR)

The biological activity of thieno[3,2-d]pyrimidine derivatives can be significantly influenced by their structural modifications. Key observations include:

  • Substituent Effects : Electron-withdrawing groups at specific positions enhance cytotoxicity against cancer cell lines.
  • Core Modifications : Variations in the thieno[3,2-d]pyrimidine core can lead to changes in potency and selectivity.

For instance, a derivative with a methyl substituent at the 6-position was found to be particularly effective against breast cancer cells (IC50 = 27.6 μM) .

Case Studies

Several case studies illustrate the effectiveness of these compounds:

  • Triple-Negative Breast Cancer : A series of thieno[3,2-d]pyrimidine derivatives were synthesized and evaluated for their cytotoxicity against MDA-MB-231 cells. Compounds showed selective cytotoxicity with IC50 values ranging from 29.3 μM to 43 μM , indicating promising candidates for further development .
  • Antimycobacterial Activity : In a study focusing on Mycobacterium tuberculosis, thieno[3,2-d]pyrimidines were identified as prodrugs that require metabolic activation for efficacy. This highlights their potential as novel antibacterial agents .

Q & A

Q. What are the optimal synthetic routes and critical reaction conditions for synthesizing this compound?

The synthesis involves multi-step reactions, typically starting with the formation of the thieno[3,2-d]pyrimidine core. Key steps include:

  • Sulfanyl group introduction : Reacting the pyrimidine core with 2-oxopropylthiol derivatives under basic conditions (e.g., NaH in DMF at 60–80°C) .
  • Pyridinyl substitution : Coupling the intermediate with 3-pyridinyl groups via nucleophilic aromatic substitution or palladium-catalyzed cross-coupling .
  • Critical conditions : Use anhydrous solvents (DMF, THF), inert atmospheres (N₂/Ar) to prevent oxidation, and precise temperature control (±2°C) to minimize side products .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization (ethanol/water) achieve >95% purity .

Q. Which characterization techniques are essential for confirming the structure and purity of this compound?

  • NMR spectroscopy : ¹H/¹³C NMR confirms substituent positions and detects impurities (<0.5%). Key signals include the pyridinyl protons (δ 8.5–9.0 ppm) and thieno-pyrimidine carbonyl (δ 165–170 ppm) .
  • Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ expected for C₁₇H₁₄N₃O₂S₂: 364.0523) .
  • X-ray crystallography : Resolves bond angles and torsional strain in the thieno-pyrimidine core (if single crystals are obtainable) .
  • HPLC-PDA : Quantifies purity (>98% for biological assays) using C18 columns and acetonitrile/water mobile phases .

Advanced Research Questions

Q. How can computational methods and molecular modeling predict biological targets?

  • Docking studies : Use software like AutoDock Vina to screen against kinase or GPCR libraries. The pyridinyl and sulfanyl groups show high affinity for ATP-binding pockets in kinases (e.g., EGFR, CDK2) .
  • MD simulations : Analyze binding stability (RMSD <2 Å over 100 ns) and identify critical residues (e.g., hinge-region interactions in kinases) .
  • Pharmacophore mapping : Align with known inhibitors (e.g., gefitinib for EGFR) to validate target hypotheses .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Dose-response reevaluation : Test activity across a wider concentration range (e.g., 0.1–100 μM) to identify off-target effects at high doses .
  • Assay standardization : Use isogenic cell lines (e.g., HEK293 vs. HeLa) to control for genetic background variability .
  • Metabolic stability testing : Compare results in hepatocyte microsomes (e.g., human vs. murine) to account for species-specific degradation .

Q. How can SAR studies optimize the compound’s efficacy?

  • Core modifications : Replace the pyridinyl group with quinolinyl (improves lipophilicity, logP reduction by 0.5) or add electron-withdrawing groups (e.g., -CF₃) to enhance kinase inhibition .
  • Sulfanyl linker optimization : Test propionyl vs. butyryl chains to balance solubility and membrane permeability (PSA <90 Ų) .
  • Bioisosteric replacement : Substitute the thieno-pyrimidine with pyrrolo-pyrimidine to reduce cytotoxicity (CC₅₀ >50 μM in HepG2) .

Q. What are key considerations in designing mechanism-of-action assays?

  • Target engagement assays : Use cellular thermal shift assays (CETSA) to confirm direct binding to proposed targets (e.g., ΔTm ≥3°C for EGFR) .
  • Pathway analysis : Pair RNA-seq (e.g., MAPK/ERK downregulation) with phospho-proteomics to map signaling cascades .
  • Resistance studies : Generate resistant cell lines via CRISPR knockouts (e.g., ABCB1 overexpression) to identify efflux pump liabilities .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.